
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is an organic compound that features a cycloheptanone ring substituted with a 2-phenyl-1,3-dithiane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone typically involves the reaction of cycloheptanone with 2-phenyl-1,3-dithiane. This reaction is often catalyzed by a Lewis acid or a Brönsted acid. Common reagents used in the synthesis include 1,3-propanedithiol or 1,2-ethanedithiol in the presence of an acid catalyst .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a nickel (Ni) or rhodium (Rh) catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like lithium diisopropylamide (LDA) or sodium hydride (NaH).
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, OsO₄
Reduction: H₂/Ni, H₂/Rh, LiAlH₄, NaBH₄
Substitution: LDA, NaH, RMgX (Grignard reagents)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or hydrocarbons.
Scientific Research Applications
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone involves its interaction with molecular targets through its dithiane moiety. This moiety can act as a nucleophile or an electrophile, depending on the reaction conditions. The compound can form stable intermediates with various substrates, facilitating different chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1,3-dithiane
- 2,2-Diphenyl-1,3-dithiane
- 2-Cyclohexyl-1,3-dithiane
Uniqueness
3-(2-Phenyl-1,3-dithian-2-yl)cycloheptanone is unique due to its cycloheptanone ring, which imparts distinct chemical properties compared to other dithiane derivatives
Properties
CAS No. |
66124-76-3 |
|---|---|
Molecular Formula |
C17H22OS2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
3-(2-phenyl-1,3-dithian-2-yl)cycloheptan-1-one |
InChI |
InChI=1S/C17H22OS2/c18-16-10-5-4-9-15(13-16)17(19-11-6-12-20-17)14-7-2-1-3-8-14/h1-3,7-8,15H,4-6,9-13H2 |
InChI Key |
AFYUJLAUNKGHKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=O)CC(C1)C2(SCCCS2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(3,5-dichloropyridin-2-yl)oxy]propanoate](/img/structure/B14467204.png)
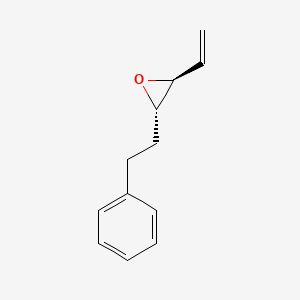
![pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine;hydrochloride](/img/structure/B14467209.png)
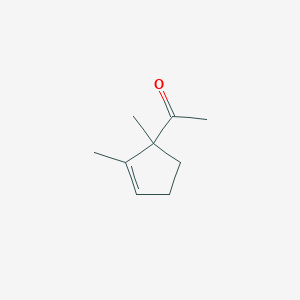
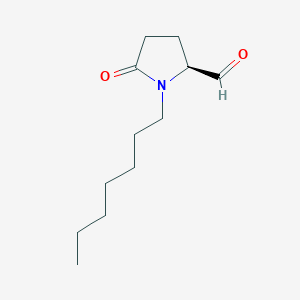
selanium bromide](/img/structure/B14467233.png)

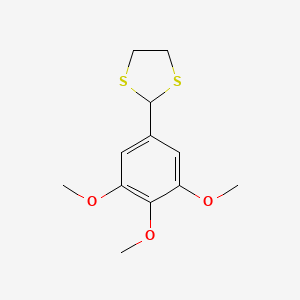
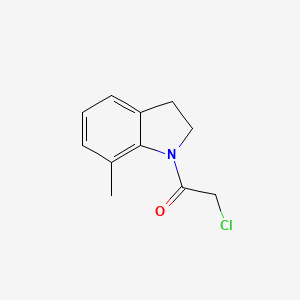
![acetic acid;[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B14467242.png)
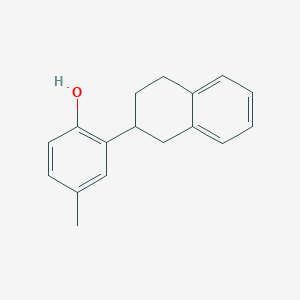
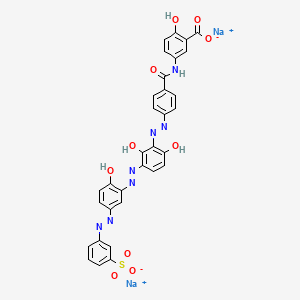
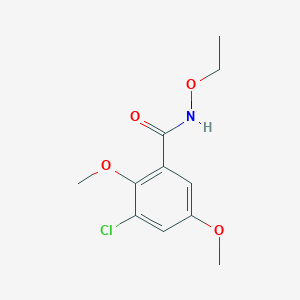
![4-Ethenyl-1,4-dimethyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B14467277.png)
